2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, bromophenyl, methylphenyl, and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones. The bromophenyl and methylphenyl groups are introduced through substitution reactions, while the sulfanyl group is added via thiolation. The final step involves the acylation of the triazole derivative with 4-ethoxyphenyl acetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and precise control of reaction parameters such as temperature, pressure, and pH. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Amines, thiols, dimethylformamide (DMF), and moderate temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites. This compound may also interact with cellular membranes, altering their permeability and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis, known for its keto-enol tautomerism and nucleophilic substitution reactions.
Disilanes: Organosilicon compounds with unique electronic structures and applications in optoelectronic materials.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound from the Aryl Halide Chemistry Informer Library, used in complex synthesis.
Uniqueness
2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide stands out due to its combination of a triazole ring with bromophenyl, methylphenyl, and ethoxyphenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C25H23BrN4O2S |
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Molecular Weight |
523.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23BrN4O2S/c1-3-32-22-13-11-20(12-14-22)27-23(31)16-33-25-29-28-24(18-7-9-19(26)10-8-18)30(25)21-6-4-5-17(2)15-21/h4-15H,3,16H2,1-2H3,(H,27,31) |
InChI Key |
PTVZQASKVIKMOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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